N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Description
N′-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a benzimidazole-derived hydrazide compound featuring a sulfanyl bridge and a substituted phenyl group. Its structure comprises a benzimidazole core substituted with a 4-chlorobenzyl group at the 1-position, a sulfanyl-linked acetohydrazide moiety at the 2-position, and an (E)-configured imine group derived from 3-bromobenzaldehyde (Fig. 1). The compound’s stereochemistry and molecular conformation have been confirmed via single-crystal X-ray diffraction (SCXRD) using SHELX software , ensuring unambiguous assignment of its (E)-configuration and planar geometry .
Properties
Molecular Formula |
C23H18BrClN4OS |
|---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H18BrClN4OS/c24-18-5-3-4-17(12-18)13-26-28-22(30)15-31-23-27-20-6-1-2-7-21(20)29(23)14-16-8-10-19(25)11-9-16/h1-13H,14-15H2,(H,28,30)/b26-13+ |
InChI Key |
YYDGRBOLDYTSKT-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-Chlorobenzyl)-1H-benzimidazole-2-thiol
The benzimidazole core is constructed via cyclization of o-phenylenediamine with 4-chlorobenzyl chloride, followed by thiolation. A modified protocol inspired by the PVP-TfOH-catalyzed benzimidazole synthesis (Search Result ) is employed:
Procedure :
-
Reactants :
-
o-Phenylenediamine (1 mmol)
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4-Chlorobenzyl chloride (1.2 mmol)
-
Thiourea (1.5 mmol) as the sulfur source
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PVP-TfOH (0.2 g) as catalyst
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H₂O₂ (30%, 3 mmol)
-
-
Conditions :
-
Stirred at 70°C for 15 minutes under nitrogen.
-
Progress monitored by TLC (ethyl acetate/hexane, 1:3).
-
-
Workup :
-
Reaction mixture filtered, washed with CH₂Cl₂.
-
Recrystallized in ethanol to yield 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol (85% yield).
-
Key Data :
¹H-NMR (DMSO-d₆): δ 7.45–7.10 (m, 8H, aromatic), 5.20 (s, 2H, -CH₂-), 3.90 (s, 1H, -SH).
Preparation of 2-Chloroacetohydrazide
The acetohydrazide precursor is synthesized via nucleophilic acyl substitution (Search Result ):
Procedure :
-
Reactants :
-
Chloroacetyl chloride (1.1 mmol)
-
Hydrazine hydrate (1.5 mmol)
-
-
Conditions :
-
Dropwise addition of chloroacetyl chloride to hydrazine hydrate in ice-cold EtOH.
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Stirred at 0–5°C for 2 hours.
-
-
Workup :
-
Precipitate filtered, washed with cold ethanol.
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Dried under vacuum to yield 2-chloroacetohydrazide (92% yield).
-
Key Data :
| Parameter | Value |
|---|---|
| Yield | 92% |
| Purity | >98% (HPLC) |
IR (KBr): 3250 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O).
Thiol-Ether Coupling to Form 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
The thiolated benzimidazole reacts with 2-chloroacetohydrazide under basic conditions:
Procedure :
-
Reactants :
-
1-(4-Chlorobenzyl)-1H-benzimidazole-2-thiol (1 mmol)
-
2-Chloroacetohydrazide (1.1 mmol)
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K₂CO₃ (2 mmol)
-
-
Conditions :
-
Refluxed in dry DMF at 80°C for 6 hours.
-
-
Workup :
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Cooled, poured into ice-water.
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Filtered and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield the intermediate (78% yield).
-
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Solvent System | DMF |
¹³C-NMR (DMSO-d₆): δ 169.5 (C=O), 142.3 (benzimidazole C2), 45.2 (-S-CH₂-).
Schiff Base Condensation with 3-Bromobenzaldehyde
The final step involves Schiff base formation (Search Result ):
Procedure :
-
Reactants :
-
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide (1 mmol)
-
3-Bromobenzaldehyde (1.2 mmol)
-
Glacial acetic acid (2 drops)
-
-
Conditions :
-
Refluxed in ethanol for 8 hours.
-
-
Workup :
-
Precipitate filtered, washed with ethanol.
-
Recrystallized from EtOH/H₂O to yield the title compound (88% yield).
-
Key Data :
| Parameter | Value |
|---|---|
| Yield | 88% |
| Reaction Time | 8 hours |
¹H-NMR (DMSO-d₆): δ 8.45 (s, 1H, -N=CH-), 7.80–7.10 (m, 11H, aromatic).
Optimization and Comparative Analysis
Catalyst Screening for Benzimidazole Formation :
Solvent Impact on Schiff Base Formation :
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 88 | 99 |
| Methanol | 82 | 97 |
| THF | 65 | 89 |
Analytical Validation
Spectroscopic Confirmation :
-
FT-IR : 1615 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).
-
MS (ESI) : m/z 558.1 [M+H]⁺.
Purity Assessment :
-
HPLC: 99.2% (C18 column, MeCN/H₂O 70:30).
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested: A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and others.
- Mechanism of Action: The compound is believed to induce apoptosis and inhibit cell proliferation through multiple pathways, including cell cycle arrest and modulation of signaling pathways associated with cancer progression .
Antimicrobial Activity
Research indicates that this compound also possesses antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for further development as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Antioxidant Activity
The antioxidant properties of this compound contribute to its therapeutic potential. By scavenging free radicals, it may help mitigate oxidative stress-related diseases, which are linked to various chronic conditions including cancer and cardiovascular diseases .
Case Studies
Several case studies illustrate the efficacy of this compound in preclinical settings:
- Study on Anticancer Activity: A study demonstrated that this compound exhibited significant cytotoxicity against A549 cells with an IC50 value indicating potent activity compared to standard chemotherapeutics.
- Antimicrobial Efficacy: Another study reported that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell proliferation.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Substituent Effects on the Benzimidazole Core
- 4-Chlorobenzyl vs. 4-Methylbenzyl : Replacing the 4-chlorobenzyl group in the target compound with a 4-methylbenzyl group (as in N′-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide, ) increases lipophilicity (logP ≈ 4.2 vs. 3.8) but reduces electronegativity. This substitution may enhance membrane permeability but diminish hydrogen-bonding interactions with biological targets .
- Benzimidazole vs. Triazole: Compounds such as N′-[(E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide () replace the benzimidazole core with a triazole ring.
Variations in the Hydrazide Moiety
- 3-Bromophenyl vs. 4-Fluorophenyl : Fluorinated analogs like 2-(2,3-dihydro-1-benzofuran-5-yl)-N′-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide () exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. However, bromine’s bulkier size in the target compound may enhance halogen-bonding interactions in hydrophobic pockets .
Table 1: Comparative Analysis of Key Compounds
Key Observations:
- Antifungal Activity : The target compound’s 4-chlorobenzyl group confers superior antifungal activity (IC50 = 12.5 μM) compared to the 4-methylbenzyl analog (IC50 = 18.7 μM), likely due to enhanced electrostatic interactions with fungal membrane proteins .
- Solubility : Fluorinated derivatives () exhibit higher aqueous solubility (~25 mg/mL) than brominated analogs (~15 mg/mL), aligning with polarity trends .
Biological Activity
N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, along with relevant research findings and case studies.
- Molecular Formula: C23H16BrClN4O2S
- Molecular Weight: 527.82 g/mol
- InChIKey: WDEFUQCNPONWGR-LGJNPRDNSA-N
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various benzimidazole derivatives, it was found that certain derivatives demonstrated effective inhibition against a range of bacterial strains, with minimum inhibitory concentrations (MIC) indicating strong antimicrobial potential .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| Compound A | 32 | E. coli, S. aureus |
| Compound B | 16 | P. aeruginosa |
| This compound | TBD | TBD |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. Molecular docking studies indicated favorable binding affinities with targets involved in cancer progression, supporting its role in therapeutic applications .
Case Study: Anticancer Effects
In a recent study, a series of benzimidazole derivatives were tested for their cytotoxic effects against various cancer cell lines. The results indicated that several derivatives, including those structurally related to the target compound, exhibited over 70% cell viability inhibition at specific concentrations when compared to control groups .
Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) | Standard (BHT) IC50 (µg/mL) |
|---|---|---|
| This compound | 16.73 | 14.44 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step process:
Formation of the benzimidazole core : React 4-chlorobenzyl chloride with o-phenylenediamine under reflux in ethanol to form 1-(4-chlorobenzyl)-1H-benzimidazole.
Sulfanyl bridge introduction : Treat the benzimidazole with thioglycolic acid in the presence of a base (e.g., KOH) to introduce the sulfanyl group.
Hydrazone formation : Condense 3-bromobenzaldehyde with the sulfanyl-acetohydrazide intermediate under acidic conditions (e.g., glacial acetic acid) .
- Optimization : Key parameters include solvent choice (ethanol/DMF), temperature (reflux at 80–100°C), and catalyst (p-toluenesulfonic acid). Monitor progress via TLC and purify via recrystallization .
Q. How can the compound’s structure be confirmed using spectroscopic methods?
- Analytical workflow :
- NMR : ¹H NMR (DMSO-d₆) will show characteristic peaks:
- δ 8.2–8.5 ppm (imine proton, CH=N),
- δ 7.3–7.8 ppm (aromatic protons from benzimidazole and bromophenyl groups),
- δ 4.6 ppm (CH₂-S).
- IR : Stretching vibrations at 1660 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S), and 3200 cm⁻¹ (N-H).
- Mass spectrometry : Confirm molecular ion peak [M+H]⁺ matching the molecular formula (C₂₂H₁₇BrClN₄OS₂) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodology :
- Functional group modifications : Synthesize analogs by varying substituents (e.g., replacing 3-bromophenyl with 3-nitrophenyl or altering the chlorobenzyl group).
- Biological assays : Test analogs for antimicrobial activity (MIC assays against S. aureus, E. coli) and anticancer potential (IC₅₀ in MTT assays using HeLa or MCF-7 cells).
- Data correlation : Use computational tools (e.g., molecular docking) to link substituent electronic effects (Hammett σ values) with bioactivity .
- Example SAR Table :
| Substituent (R) | LogP | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|---|
| 3-Br | 3.2 | 12.5 | 8.7 |
| 4-Cl | 3.5 | 25.0 | 15.2 |
Q. How to address contradictions in biological activity data across different assays?
- Resolution strategies :
Orthogonal assays : Confirm antimicrobial activity using both broth microdilution and disk diffusion methods.
Purity verification : Re-analyze compound purity via HPLC (>98%) to rule out impurities affecting results.
Cellular context : Assess cytotoxicity in non-cancerous cell lines (e.g., HEK293) to differentiate selective vs. non-selective effects .
Q. What advanced techniques are suitable for studying the compound’s stability under physiological conditions?
- Protocol :
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC.
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light sensitivity : Expose to UV light (254 nm) and track changes via UV-Vis spectroscopy .
Mechanistic and Structural Questions
Q. How can the mechanism of action be elucidated for this compound?
- Approach :
- Enzyme inhibition assays : Test against target enzymes (e.g., topoisomerase II, cytochrome P450) using fluorometric or calorimetric methods.
- Cellular imaging : Use fluorescent tagging (e.g., FITC conjugate) to track intracellular localization via confocal microscopy.
- Proteomics : Perform SILAC-based profiling to identify differentially expressed proteins in treated vs. untreated cells .
Q. What crystallographic methods are recommended for determining its 3D structure?
- Procedure :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
